Copper(1+);1,10-phenanthroline;trifluoromethane
Overview
Description
Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is a compound that can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . It is an easily handled, thermally stable, single-component reagent .
Synthesis Analysis
The synthesis of this compound involves treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This process results in an easily handled, thermally stable, single-component reagent .
Molecular Structure Analysis
The molecular structure of Copper(1+);1,10-phenanthroline;trifluoromethane is characterized by the coordination of copper (II) by salubrinal through the thionic group . This has been shown by UV-Vis, IR, ESI-MS, and tandem mass results, together with theoretical calculations .
Chemical Reactions Analysis
The compound can be used as a reagent for the trifluoromethylation of aryl iodides . Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions . Electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters are tolerated . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .
Physical And Chemical Properties Analysis
The compound is a solid and should be stored at temperatures between 2-8°C . Its empirical formula is C13H8CuF3N2 and it has a molecular weight of 312.76 .
Scientific Research Applications
Copper-Catalyzed Trifluoromethylation
Copper(I)-catalyzed trifluoromethylation of phthalic anhydride derivatives was developed using (trifluoromethyl)trimethylsilane as a nucleophilic trifluoromethylating reagent, in the presence of 1,10-phenanthroline and KF (Wu, Wang, & Cao, 2013).
Copper Phenanthroline Complexes in Organic Transformations
Copper complexes with 1,10-phenanthroline have been used in organic transformations, with studies on the electronic structure and redox properties of these complexes to enhance copper-based coupling reactions (Cope et al., 2020).
Electrochemical Behavior and Sensing Applications
1,10-Phenanthroline ligand on multiwalled carbon nanotube surfaces has shown selective recognition of copper ions and sensing of hydrogen peroxide, illustrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).
Steric and Electronic Effects in Electrochemistry
Studies have analyzed the redox properties of 1,10-phenanthroline-based copper complexes, focusing on the effects of ligand molecular structure and the nature of the working medium (Magni et al., 2014).
Inhibition of Excited-State Distortion
Research on homoleptic copper(I) trifluoromethylated phenanthroline complexes revealed that trifluoromethylated ligands reduce excited-state distortion in these complexes, providing insights into the development of long-lived Cu(I) charge-transfer complexes (Livshits et al., 2020).
Molecular Motions and Stability
Studies on rotaxanes incorporating two different coordinating units in their thread highlighted large reversible molecular motions induced both electrochemically and photochemically, showcasing the stability of different coordination environments for copper(I) and copper(II) ions (Armaroli et al., 1999).
DNase Activity
1,10-Phenanthroline-copper ion has been identified as an efficient chemical nuclease for making single-stranded nicks in DNA, useful for studying DNA and protein-induced structural changes (Sigman & Spassky, 1989).
Safety And Hazards
Future Directions
Copper compounds, alone or in combination with other drugs, are promising anticancer agents . The introduction of the antioxidant salubrinal in the [Cu (phen) 2] core leads to a new molecule with high free radical scavenging activity and with the ability to attenuate in vitro lipid peroxidation . The new compound was tested on A2780 and SKOV3 cells and the results may be exploited to enlarge the therapeutical portfolio of metal complexes as antitumoral drugs . This research is a cross-disciplinary study involving metallobiochemistry, pharmacology, medicine, and toxicology, and can provide a better understanding of the mechanisms of action of potential copper anticancer drugs, giving useful insights into the design of new active species .
properties
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYRAUCEONFIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CuF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693498 | |
Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(1+);1,10-phenanthroline;trifluoromethane | |
CAS RN |
1300746-79-5 | |
Record name | Copper(1+) trifluoromethanide--1,10-phenanthroline (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline; (trifluoromethyl)copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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